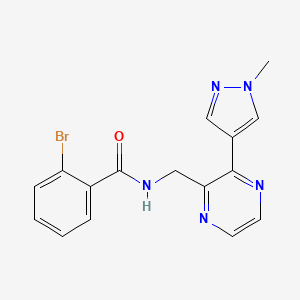

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPAUTJFJVQRNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The synthesis begins with the preparation of the 1-methyl-1H-pyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic conditions.

-

Formation of the Pyrazine Ring: : The pyrazine ring is synthesized separately, often through the condensation of 1,2-diamines with α-dicarbonyl compounds.

-

Coupling of Pyrazole and Pyrazine Rings: : The pyrazole and pyrazine rings are then coupled using a suitable linker, such as a halomethylbenzene derivative, under basic conditions to form the intermediate compound.

-

Bromination: : The final step involves the bromination of the benzene ring using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyrazine rings, leading to the formation of different oxidation states and derivatives.

-

Coupling Reactions: : The presence of multiple nitrogen atoms in the pyrazole and pyrazine rings makes the compound suitable for coupling reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while oxidation and reduction can lead to different pyrazole and pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the pyrazole and pyrazine rings, along with the benzamide moiety, makes it a candidate for the development of new therapeutic agents targeting various biological pathways.

Medicine

In medicine, derivatives of this compound are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The ability to modify the structure through substitution reactions allows for the optimization of biological activity and selectivity.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions, leading to the modulation of biological pathways. For example, in anticancer research, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Halogen-Substituted Benzamides

- 2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide (): This analog replaces the pyrazine-methylpyrazole unit with a dihydropyrazole ring. Density Functional Theory (DFT) studies reveal strong hydrogen bonding interactions and stabilization via electrostatic contributions, similar to the target compound.

4-Bromo-N-(2-nitrophenyl)benzamide ():

Substitution with a nitro group introduces strong electron-withdrawing effects, altering electronic distribution compared to the target compound. X-ray crystallography shows two molecules per asymmetric unit, with intermolecular interactions dominated by nitro group hydrogen bonding, contrasting with the pyrazine-mediated interactions in the target compound .

Pyrazole-Pyrazine Hybrids

- 6-Bromo-N-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine ():

Replaces the pyrazine ring with a quinazoline core. The quinazoline’s planar structure enhances π-π stacking but reduces conformational flexibility compared to the pyrazine-methylpyrazole system. Synthesis yields (73%) suggest comparable efficiency to procedures for the target compound .

Spectroscopic Data

- FTIR and NMR Profiles :

- The target compound’s carbonyl stretch (C=O, ~1650 cm⁻¹) aligns with analogs like 8(h) (), which shows a C=O peak at 1651 cm⁻¹.

- ¹H NMR signals for methylpyrazole protons (~3.0–4.0 ppm) are consistent across analogs, but quinazoline derivatives () exhibit distinct aromatic splitting patterns due to extended conjugation .

Computational and Physical Property Analysis

DFT Studies ()

Comparative DFT analyses highlight that brominated benzamides exhibit stronger hydrogen bonding (-15 to -20 kcal/mol) than chloro analogs. The target compound’s pyrazine-methylpyrazole moiety likely contributes to similar stabilization, though experimental validation is needed .

Melting Points and Solubility

- 4-Bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (): The thienopyrazole ring increases hydrophobicity, reducing aqueous solubility compared to the target compound. Melting points for such hybrids range from 99–178°C, suggesting moderate crystallinity .

Biological Activity

2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a bromine atom , a pyrazole ring , and a pyrazine ring , all linked to a benzamide moiety . This unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activities of this compound are primarily linked to its potential as an anticancer agent , anti-inflammatory agent , and enzyme inhibitor . The presence of the sulfonamide group is particularly noteworthy due to its known biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Here are some significant findings:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2, P815 | 3.25, 17.82 | Induces apoptosis |

| Wei et al. | A549 | 26 | Inhibits cell proliferation |

| Xia et al. | A549 | 49.85 | Promotes cell apoptosis |

| Zheng et al. | A549 | 0.07 | Aurora-A kinase inhibition |

These studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an effective therapeutic agent.

The mechanism through which this compound exerts its effects involves:

- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells, thereby reducing tumor growth.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential.

Case Studies

Several case studies have explored the efficacy of this compound in preclinical models:

- Study on MCF7 Cells : Investigated the effect on breast cancer cells with promising results indicating significant growth inhibition.

- In Vivo Models : Animal studies demonstrated reduced tumor size when treated with the compound compared to control groups.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structure Similarities | Notable Activity |

|---|---|---|

| 2-bromo-N-(pyrazin-2-yl)benzenesulfonamide | Lacks pyrazole ring | Lower anticancer activity |

| N-(3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide | No bromine atom | Different reactivity |

| 2-chloro-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide | Chlorine instead of bromine | Altered chemical properties |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, and how can purity be optimized?

- Methodology : Multi-step synthesis typically involves coupling the pyrazine-pyrazole core with a brominated benzamide via nucleophilic substitution or amide bond formation. Critical parameters include:

- Temperature control : Reactions often require low temperatures (0–5°C) to minimize side reactions during coupling steps .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance cross-coupling efficiency for pyrazole-pyrazine intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) ensures >95% purity, verified by HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazine protons), δ 7.3–7.8 ppm (aromatic benzamide protons), and δ 3.9 ppm (N-methyl group) confirm regiochemistry .

- ¹³C NMR : Carbonyl (C=O) signals near 165 ppm and pyrazine carbons at 140–150 ppm validate the backbone .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 412.05) .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in methanol (5–10 mg/mL), and poorly in aqueous buffers (<1 mg/mL) .

- Stability : Degrades under prolonged UV exposure; store at –20°C in inert atmospheres to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Variable Substituents : Replace the bromine atom with Cl, F, or CF₃ to assess electronic effects on target binding .

- Scaffold Modifications : Introduce substituents at the pyrazine C2 position to sterically modulate interactions with enzymes (e.g., kinase inhibitors) .

- Assays : Pair in vitro enzyme inhibition (IC₅₀) with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic Analysis : Measure metabolic stability (e.g., liver microsomes) to identify rapid degradation in vivo .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability if poor solubility limits efficacy .

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm on-target effects in cellular models .

Q. What computational strategies predict interactions with biological targets?

- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., kinases) using GROMACS; analyze hydrogen bonding and hydrophobic interactions .

- QSAR Models : Train models with datasets of analogous benzamide derivatives to predict IC₅₀ values for untested targets .

Data Analysis & Experimental Design

Q. How to troubleshoot low yields in the final coupling step?

- Reagent Ratios : Optimize equivalents of coupling agents (e.g., HATU or EDCI) to 1.2–1.5× molar excess .

- Side Reactions : Monitor for bromine displacement by LC-MS; switch to milder bases (e.g., DIEA instead of NaH) .

Q. What statistical methods are appropriate for analyzing dose-response curves?

- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

- Error Analysis : Use bootstrapping (1,000 iterations) to estimate confidence intervals for potency metrics .

Environmental & Safety Considerations

Q. What protocols assess environmental impact during disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.